molecular formula C9H4Cl2F4OS B13995403 2-Buten-1-one, 4-chloro-3-chlorodifluoromethyl-4,4-difluoro-1-(2-thienyl)- CAS No. 35444-10-1

2-Buten-1-one, 4-chloro-3-chlorodifluoromethyl-4,4-difluoro-1-(2-thienyl)-

Cat. No.: B13995403
CAS No.: 35444-10-1
M. Wt: 307.09 g/mol
InChI Key: CTAGHLPMGHMCQU-UHFFFAOYSA-N
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Description

2-Buten-1-one, 4-chloro-3-chlorodifluoromethyl-4,4-difluoro-1-(2-thienyl)- is a complex organic compound with the molecular formula C9H4Cl2F4O2S. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a thienyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-one, 4-chloro-3-chlorodifluoromethyl-4,4-difluoro-1-(2-thienyl)- typically involves the condensation of appropriate starting materials in the presence of a phase transfer catalyst. The dehydration reaction of compounds represented by general formulas is carried out under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-one, 4-chloro-3-chlorodifluoromethyl-4,4-difluoro-1-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield less oxidized forms of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Buten-1-one, 4-chloro-3-chlorodifluoromethyl-4,4-difluoro-1-(2-thienyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological pathways.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-Buten-1-one, 4-chloro-3-chlorodifluoromethyl-4,4-difluoro-1-(2-thienyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and the thienyl group allows it to form specific interactions with these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Buten-1-one, 4-chloro-3-chlorodifluoromethyl-4,4-difluoro-1-(2-thienyl)- lies in its combination of multiple halogen atoms and the thienyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

35444-10-1

Molecular Formula

C9H4Cl2F4OS

Molecular Weight

307.09 g/mol

IUPAC Name

4-chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-thiophen-2-ylbut-2-en-1-one

InChI

InChI=1S/C9H4Cl2F4OS/c10-8(12,13)7(9(11,14)15)4-5(16)6-2-1-3-17-6/h1-4H

InChI Key

CTAGHLPMGHMCQU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C=C(C(F)(F)Cl)C(F)(F)Cl

Origin of Product

United States

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